molecular formula C15H24N2O3 B218061 4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one CAS No. 109215-47-6

4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one

Cat. No. B218061
M. Wt: 230.3 g/mol
InChI Key: MZARLLPKPUWXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one, commonly known as HMHO, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications. HMHO is a carbohydrate derivative that has been synthesized using various methods, and its unique chemical structure has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Properties

  • The chemical structure of 4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one and its derivatives, such as the title compounds studied by Odabaşoǧlu et al. (2003), exhibit unique keto-amine tautomeric forms and intramolecular hydrogen bonding, which are essential in understanding their reactivity and interactions in various applications (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).

Polymerization and Material Synthesis

  • The compound and its related oxolanes are used in ring-opening polymerizations for the creation of functionalized poly(oxytetramethylene)s, as explored by Thiem, Strietholt, & Häring (1989). This process is crucial for developing novel materials from carbohydrate derivatives (Thiem, Strietholt, & Häring, 1989).

Synthesis of Heterocyclic Systems

  • Chernysheva, Bogolyubov, & Semenov (1999) investigated the reaction of related dioxolan-2-ones with amines, leading to the synthesis of 4-hydroxy-2-oxazolidinones and the formation of new heterocyclic systems. This is significant in the development of novel synthetic pathways and compounds (Chernysheva, Bogolyubov, & Semenov, 1999).

Crystallography and Molecular Analysis

  • Research by Li, Wang, & Chen (2001) on closely related compounds provides insights into the crystal structure and molecular configuration of such oxolanes. This information is vital for understanding the physical properties and potential applications in areas like material science and pharmacology (Li, Wang, & Chen, 2001).

properties

CAS RN

109215-47-6

Product Name

4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one

Molecular Formula

C15H24N2O3

Molecular Weight

230.3 g/mol

IUPAC Name

4-(hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one

InChI

InChI=1S/C12H22O4/c1-8(2)4-3-5-10(14)11-9(6-13)7-16-12(11)15/h8-11,13-14H,3-7H2,1-2H3

InChI Key

MZARLLPKPUWXEX-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C1C(COC1=O)CO)O

Canonical SMILES

CC(C)CCCC(C1C(COC1=O)CO)O

synonyms

2-(1'-hydroxy-5'-methylhexyl)-3-(hydroxymethyl)butanolide
virginiamycin butanolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one

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